molecular formula C30H25BrN4O3S2 B11108210 ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Cat. No.: B11108210
M. Wt: 633.6 g/mol
InChI Key: MFTBNKQPPKYORC-UHFFFAOYSA-N
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Description

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate is a complex organic compound that features a diverse array of functional groups, including amino, bromo, cyano, thiophene, and pyran moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 2-bromobenzaldehyde and 3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino and thiophene groups can be oxidized to form corresponding oxides.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable solvent and base.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-(2-fluorophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate

Uniqueness

The uniqueness of ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-({[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)-4H-pyran-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

Molecular Formula

C30H25BrN4O3S2

Molecular Weight

633.6 g/mol

IUPAC Name

ethyl 6-amino-4-(2-bromophenyl)-5-cyano-2-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate

InChI

InChI=1S/C30H25BrN4O3S2/c1-2-37-30(36)27-23(38-28(34)19(14-32)26(27)17-8-3-5-10-21(17)31)16-40-29-20(15-33)25(24-12-7-13-39-24)18-9-4-6-11-22(18)35-29/h3,5,7-8,10,12-13,26H,2,4,6,9,11,16,34H2,1H3

InChI Key

MFTBNKQPPKYORC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2Br)C#N)N)CSC3=NC4=C(CCCC4)C(=C3C#N)C5=CC=CS5

Origin of Product

United States

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